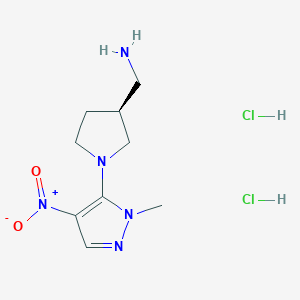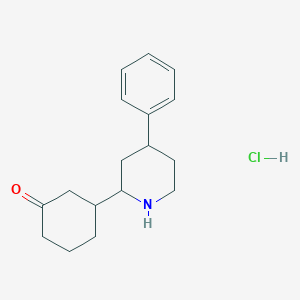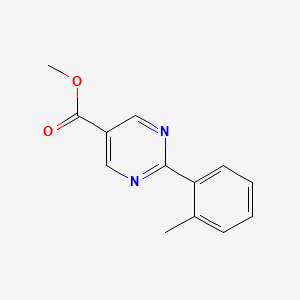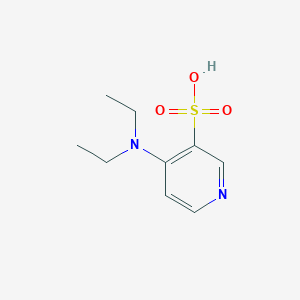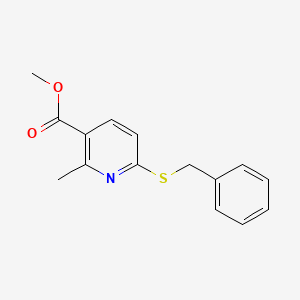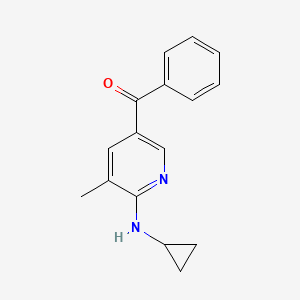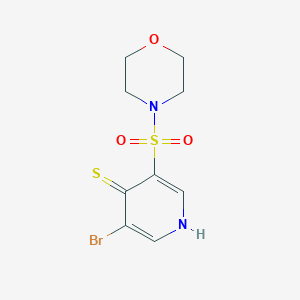
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol is a chemical compound with the molecular formula C9H11BrN2O3S2 and a molecular weight of 339.2 g/mol . This compound is a derivative of pyridine, featuring a bromine atom, a morpholinosulfonyl group, and a thiol group attached to the pyridine ring.
Métodos De Preparación
The synthesis of 3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol involves several steps, typically starting with the bromination of pyridine derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures. The morpholinosulfonyl group is introduced through a sulfonylation reaction, where morpholine and a sulfonyl chloride are used as reagents. The thiol group is then added through a thiolation reaction, which may involve the use of thiol-containing compounds under specific conditions .
These optimizations may include the use of more efficient catalysts, improved reaction conditions, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition: The thiol group can participate in addition reactions with electrophiles, forming thioethers or other derivatives
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. The bromine atom and morpholinosulfonyl group can also participate in various interactions, influencing the compound’s overall activity. These interactions can modulate molecular pathways, leading to specific biological effects .
Comparación Con Compuestos Similares
3-Bromo-5-(morpholinosulfonyl)pyridine-4-thiol can be compared with other similar compounds, such as:
3-Bromo-5-(methylsulfonyl)pyridine: This compound has a methylsulfonyl group instead of a morpholinosulfonyl group, which may result in different chemical and biological properties.
3-Bromo-5-methylene pyrrolones: These compounds are used for cysteine-specific protein modifications and have unique reactivity compared to this compound.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H11BrN2O3S2 |
|---|---|
Peso molecular |
339.2 g/mol |
Nombre IUPAC |
3-bromo-5-morpholin-4-ylsulfonyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C9H11BrN2O3S2/c10-7-5-11-6-8(9(7)16)17(13,14)12-1-3-15-4-2-12/h5-6H,1-4H2,(H,11,16) |
Clave InChI |
AWHODBKTCXHWBI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1S(=O)(=O)C2=CNC=C(C2=S)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





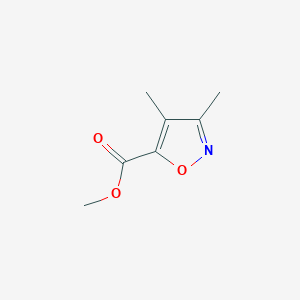
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
